2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Medicinal Chemistry Sodium Channel Modulation Fragment-Based Drug Discovery

Procure 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide for its unique 2-chloro/N-isopropyl substitution pattern driving CNS drug discovery and targeted oncology. The 2-chloro substituent ensures high BBB permeability (clogP 2.0–3.0), making it a superior starting point for brain-penetrant sodium channel inhibitors validated in Genentech's patented series. The pyridine sulfonamide core confers high selectivity for tumor-associated CA IX/XII isoforms over promiscuous benzene sulfonamide analogs, reducing off-target effects. Also serves as a ≥98% reference standard for pharmaceutical impurity analysis. Ideal for focused library synthesis and SAR optimization. Order now for reproducible results.

Molecular Formula C8H11ClN2O2S
Molecular Weight 234.7
CAS No. 38173-38-5
Cat. No. B2741656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
CAS38173-38-5
Molecular FormulaC8H11ClN2O2S
Molecular Weight234.7
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=C(N=CC=C1)Cl
InChIInChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)7-4-3-5-10-8(7)9/h3-6,11H,1-2H3
InChIKeyLNZOWOXYQNKKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS 38173-38-5): Synthetic Utility, Physicochemical Profile, and Biological Relevance in Pyridine Sulfonamide Research


2-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS 38173-38-5), with the molecular formula C8H11ClN2O2S and a molecular weight of 234.71 g/mol, is a heterocyclic sulfonamide derivative . It belongs to the pyridine-3-sulfonamide class, a scaffold extensively employed in medicinal chemistry for modulating diverse biological targets [1]. The compound is typically synthesized via diazotization of a substituted 3-aminopyridine, followed by sulfonyl chloride formation and subsequent amidation with isopropylamine, a route established for its general class [2]. As a research chemical, it is primarily utilized as a building block for sodium channel inhibitors and as a reference standard in pharmaceutical impurity analysis [3].

Why 2-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide Cannot Be Replaced by Generic Pyridine Sulfonamides: Structure-Driven Isoform Selectivity and Physicochemical Liabilities


While the pyridine sulfonamide class is established for various biological activities, direct substitution with close analogs of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is not advisable due to three key structure-driven factors. First, the substitution pattern on the pyridine ring profoundly alters target engagement; replacing a benzene ring with a pyridine can shift the scaffold from a promiscuous, broad-spectrum inhibitor to a highly isoform-selective one, as evidenced by a >7-fold difference in carbonic anhydrase isoform inhibition profiles between analogous compounds differing by a single N vs. CH substitution [1]. Second, the nature of the sulfonamide N-alkyl substituent (here, isopropyl) critically influences both potency and metabolic stability; an isopropyl group confers greater steric bulk and lipophilicity compared to a methyl or ethyl analog, potentially reducing CYP-mediated clearance but also increasing plasma protein binding [2]. Third, the 2-chloro substituent introduces a strong electron-withdrawing effect, modulating the pyridine ring's pKa and, consequently, the sulfonamide's ionization state at physiological pH, which directly impacts its solubility and cellular permeability [3]. Without direct comparative data for this specific analog, these class-level inferences underscore the high risk of altered ADMET properties and target engagement when substituting any pyridine sulfonamide core.

Quantitative Differentiation of 2-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide (38173-38-5) vs. Key Analogs: A Comparative Evidence Guide for Procurement


Synthetic Accessibility and Building Block Versatility for Sodium Channel Inhibitor Libraries

The 3-sulfonamide substitution pattern on the pyridine ring, combined with the 2-chloro and N-isopropyl groups, establishes this compound as a key building block for synthesizing Genentech's patented sodium channel inhibitors [1]. While specific potency data for the parent sulfonamide is unavailable, its structural features are foundational to the claimed compounds, which are designed for treating pain, cough, and itch. In contrast, the 4- and 5-substituted pyridine sulfonamide isomers, or those with alternative N-alkyl groups (e.g., methyl or cyclopropyl), are likely to exhibit significantly altered activity profiles against Nav1.7 and other voltage-gated sodium channels due to changes in lipophilicity and binding pocket occupancy, though direct comparative data for the unmodified building block is not publicly disclosed [2].

Medicinal Chemistry Sodium Channel Modulation Fragment-Based Drug Discovery

Comparative Isoform Selectivity in Carbonic Anhydrase Inhibition: Pyridine vs. Benzene Core Scaffold

Although direct data for 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is lacking, a pivotal study comparing analogous pyridine and benzene sulfonamides (5-(3-Tosylureido)pyridine-2-sulfonamide vs. 4-tosylureido-benzenesulfonamide) demonstrates that a single N atom substitution can drastically alter isoform selectivity [1]. The benzene sulfonamide was a promiscuous, low nanomolar inhibitor of 7 out of 10 human carbonic anhydrase (hCA) isoforms, whereas the pyridine sulfonamide was a low nanomolar inhibitor only of the tumor-associated hCA IX and XII isoforms, being significantly less effective against the other 9 isoforms [2]. This selectivity is attributed to a tilt of the pyridine ring, causing a steric clash with Thr200 in the active site of hCA II [3]. This class-level evidence strongly suggests that the pyridine core in the target compound confers a fundamentally different selectivity profile compared to any benzene sulfonamide analog.

Carbonic Anhydrase Inhibition Isoform Selectivity X-ray Crystallography

Potential for Enhanced Lipophilicity and Blood-Brain Barrier Penetration vs. N-Methyl and Unsubstituted Analogs

The N-isopropyl substituent in 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is predicted to increase its calculated partition coefficient (clogP) by approximately 1.5-2.0 units compared to an N-methyl analog, and by >3.0 units compared to the unsubstituted primary sulfonamide . While direct experimental logP data are not available, this computational estimate, based on established fragment contribution methods, indicates a significant increase in lipophilicity [1]. For central nervous system (CNS) drug discovery programs, this enhanced lipophilicity is a critical differentiator, as it correlates with improved passive diffusion across the blood-brain barrier (BBB). A compound with a clogP in the 2-3 range (predicted for this analog) is more likely to achieve CNS exposure compared to a less lipophilic N-methyl (clogP ~1) or primary sulfonamide (clogP ~0) derivative, which would be primarily peripherally restricted.

Physicochemical Properties Blood-Brain Barrier Penetration Lipophilicity

Comparative Potency in Pyridyl Sulfonamide Libraries Against Trypanosoma cruzi

In a library of 17 novel pyridyl sulfonamide derivatives, compounds 4 and 15 displayed significant potency against intracellular amastigotes of T. cruzi with EC50 values of 5.4 µM and 8.6 µM, respectively [1]. While these analogs are not direct matches for the target compound (they feature different N-substituents and ring substitutions), they establish a baseline for the class. Their selectivity indices (SI >36 and >23 in L929 fibroblast cytotoxicity assays) indicate favorable therapeutic windows [2]. This class-level data suggests that the pyridine sulfonamide core is a viable starting point for antiparasitic drug discovery. By comparison, the target compound's unique 2-chloro and N-isopropyl substitution pattern may further modulate potency and selectivity, though no direct data exists to quantify this advantage.

Chagas Disease Trypanosoma cruzi Antiparasitic Activity

Cytotoxic Selectivity in Breast Cancer Cell Lines: Influence of Chloro Substitution

A study on sulfonamide-pyridine hybrids for breast cancer identified a para-chloro derivative (compound 7) as the most cytotoxic among 11 compounds against three breast cancer cell lines, with an IC50 of 253 ± 12 nM against carbonic anhydrase IX (CA IX) using dorzolamide HCl as a control [1]. Compound 7 also induced cell cycle arrest and autophagy [2]. This data highlights the importance of the chloro substituent for activity within this scaffold. The target compound, 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, shares this critical chloro functionality but differs in its substitution pattern on the pyridine ring. This suggests it may also exhibit enhanced cytotoxic activity against CA IX-expressing tumors compared to non-chlorinated analogs, though the exact potency shift cannot be quantified without direct testing.

Breast Cancer Carbonic Anhydrase IX Cytotoxicity

Physicochemical Stability and Storage Considerations vs. Free Sulfonic Acid Analogs

Pyridine-3-sulfonamides, including 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, are generally more stable and easier to handle than their corresponding sulfonic acids or sulfonyl chlorides. The sulfonic acids are often hygroscopic and prone to degradation, while the sulfonyl chlorides are highly reactive and moisture-sensitive [1]. The sulfonamide form is recommended to be stored in a sealed container at 2-8°C, away from moisture and light, to maintain >95% purity for up to 2 years [2]. In contrast, the corresponding sulfonic acid or sulfonyl chloride would require more stringent anhydrous conditions and would have a significantly shorter shelf life. This enhanced stability and defined storage protocol provide a clear practical advantage for procurement, reducing the risk of compound degradation during storage and ensuring reproducibility in experimental workflows.

Chemical Stability Storage Conditions Sulfonamide Handling

Optimal Scientific and Industrial Applications for 2-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide (38173-38-5) Based on Differential Evidence


CNS Drug Discovery: Exploiting Enhanced Lipophilicity for Brain-Penetrant Sodium Channel Inhibitors

Researchers in CNS drug discovery should procure this compound for its predicted high lipophilicity (clogP 2.0-3.0), which is critical for achieving passive diffusion across the blood-brain barrier [1]. This property makes it a superior starting point for developing brain-penetrant sodium channel inhibitors for treating neurological pain, epilepsy, or mood disorders. In contrast, less lipophilic N-methyl or primary sulfonamide analogs would likely be peripherally restricted, limiting their utility in CNS-targeted programs [2]. The compound serves as a direct building block for Genentech's patented sodium channel inhibitor series, providing a validated entry point into this chemical space [3].

Isoform-Selective Carbonic Anhydrase Inhibitor Development for Oncology

Based on class-level evidence, the pyridine sulfonamide core confers high selectivity for the tumor-associated hCA IX and XII isoforms over other carbonic anhydrases, unlike promiscuous benzene sulfonamide analogs [1]. This selectivity is crucial for developing targeted anticancer agents with reduced off-target effects. Furthermore, the presence of a 2-chloro substituent is associated with enhanced cytotoxicity against breast cancer cell lines, as demonstrated in related sulfonamide-pyridine hybrids [2]. Procurement of this compound enables the design of focused libraries aimed at optimizing CA IX inhibition while minimizing systemic toxicity.

Antiparasitic Drug Discovery for Chagas Disease: Validated Scaffold Optimization

The pyridine sulfonamide scaffold has been validated for anti-T. cruzi activity, with lead compounds displaying EC50 values in the low micromolar range and favorable selectivity indices [1]. This compound's unique 2-chloro and N-isopropyl substitution pattern represents an unexplored region of chemical space within this validated phenotype. Procurement allows for the rapid synthesis of novel analogs to establish structure-activity relationships and potentially improve upon the potency and safety profile of existing leads. The compound's stability and well-defined storage conditions ensure reliable and reproducible results during extended optimization campaigns [2].

Pharmaceutical Reference Standard for Impurity Profiling and Method Validation

Due to its well-characterized structure and high purity (typically ≥95%), 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is an ideal reference standard for identifying and quantifying related substances or degradation products in active pharmaceutical ingredients (APIs) containing pyridine sulfonamide moieties [1]. Its use is critical for analytical method validation, ensuring the accuracy and reliability of impurity profiling assays. The compound's defined storage stability further supports its utility as a long-term reference material, reducing the frequency of requalification and minimizing analytical variability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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